molecular formula C33H36N4O6 B1236138 (3Z)-Phytochromobilin

(3Z)-Phytochromobilin

Cat. No. B1236138
M. Wt: 584.7 g/mol
InChI Key: LXWZWRRIEITWMN-ZUTFDUMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytochromobilin is a member of the class of bilins which functions as the chromophore of light-sensing phytochromes in plants. It has a role as a cofactor and a phytochrome chromophore.

Scientific Research Applications

Biosynthesis and Function

Phytochromobilin is biosynthetically derived from protohaem and functions as the chromophore of phytochrome, a pivotal light-sensing pigment in plants. The enzymatic conversion of protohaem to biliverdin IX alpha, and subsequently to phytochromobilin, involves complex biochemical pathways. Studies have characterized the enzyme reactions and biochemical intermediates in this conversion, revealing insights into the molecular mechanisms underlying plant response to light and its developmental implications (Beale, 2007).

Structural Insights

The structural analysis of phytochromobilin has provided significant insights into the photoisomerization process critical for phytochrome function. Research employing the SAC-CI method has successfully identified the structure of phytochromobilin in its Pr and Pfr forms, which are essential for its role as a sensor of light. These findings contribute to a deeper understanding of phytochrome's role in plant photoreception and signal transduction (Hasegawa et al., 2005).

Phytochrome Activation and Signal Transduction

The conversion of phytochrome from its inactive to active form involves a red-light-induced Z to E photoisomerization of its chromophore, phytochromobilin. This process has been a focal point of research to understand how light activation triggers physiological responses in plants. Computational studies have helped elucidate the ground and excited-state pKa values of phytochromobilin, shedding light on the photoactivation mechanism and its impact on plant growth and development (Borg & Durbeej, 2007).

Evolutionary Perspectives

The evolution of phytochromes, with phytochromobilin as a key component, highlights the adaptative responses of plants and cyanobacteria to their light environments. Studies on the evolution of cyanobacterial and plant phytochromes have provided insights into the structural and functional diversification of phytochrome photoreceptors, contributing to our understanding of plant adaptation and evolution (Lamparter, 2004).

Photomorphogenesis and Development

Research has demonstrated the critical role of (3Z)-Phytochromobilin in plant photomorphogenesis, emphasizing its importance in phytochrome-mediated light signaling pathways that regulate plant development. The identification and characterization of key enzymes and genes involved in phytochromobilin biosynthesis and signal transduction have provided valuable insights into the molecular basis of light perception and response in plants, paving the way for potential agricultural applications (Davis et al., 2001).

properties

Product Name

(3Z)-Phytochromobilin

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1

InChI Key

LXWZWRRIEITWMN-ZUTFDUMMSA-N

Isomeric SMILES

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C

Canonical SMILES

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C

synonyms

phytochromobilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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